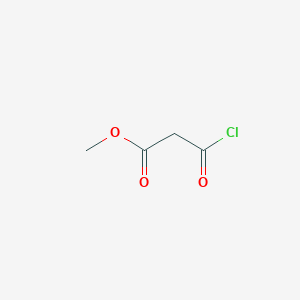
2-Oxazolepropanamide, 4,5-diphenyl-
Overview
Description
2-Oxazolepropanamide, 4,5-diphenyl- is a chemical compound with the molecular formula C18H16N2O2 . It is a type of heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Synthesis Analysis
The synthesis of 2-Oxazolepropanamide, 4,5-diphenyl- and similar compounds often involves the use of various reaction conditions . For example, one study described the synthesis of imidazole derivatives from 2-hydroxyphenyl)-4, 5-diphenyl1H-imidazoles-1-yl)-acetic acid hydrazide under various reaction conditions .Molecular Structure Analysis
The molecular structure of 2-Oxazolepropanamide, 4,5-diphenyl- has been investigated using various techniques. For instance, one study used Hartree-Fock (HF) and density functional theory (DFT) calculations to investigate the molecular structure, linear and nonlinear optical properties, and electronic properties of 4,5-diphenyl-2-2 oxazole propionic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Oxazolepropanamide, 4,5-diphenyl- have been characterized using various techniques. For example, one study used NMR spectroscopy, FT-IR spectroscopy, x-ray crystallography, differential scanning calorimetry (DSC), and electrochemical methods to characterize similar compounds .Scientific Research Applications
Anti-Inflammatory Properties
The compound has been found to have a spectrum of activity in various in vivo and in vitro, chronic and acute inflammatory models in 3 species . This indicates that it belongs to the general class of non-steroidal anti-inflammatory agents . It has relative safety, minimal irritant properties on the gastrointestinal tract, long half-life, and uricosuric properties .
Antifungal Activity
A study aimed to synthesize a new series of 2-oxazolines and evaluate the ligands in vitro for the inhibition of six Candida species . The 5- (1,3-diphenyl-1 H -pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles were synthesized using the Van Leusen reaction . The in vitro testing of the compounds against the Candida species showed lower MIC values for 6a-j than 4a-j, and for 4a-j than fluconazole .
Synthesis of New Compounds
The compound can be used in the synthesis of new compounds. For example, the 5- (1,3-diphenyl-1 H -pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles were synthesized using the Van Leusen reaction . This resulted in short reaction times, high compound purity, and high yields .
In Silico Study
The compound has been used in in silico studies for affinity to the CYP51 enzymes of the same species . The docking studies revealed good affinity for the active site of the CYP51 enzymes of the Candida species .
Immunosuppression and Inflammation
The compound has been used in studies related to immunosuppression and inflammation . It has a spectrum of activity in various in vivo and in vitro, chronic and acute inflammatory models .
Drug Design and Molecular Mechanisms
The compound has been used in the design of new drugs and the study of molecular mechanisms . This includes the synthesis of new series of 2-oxazolines and evaluation of the ligands in vitro for the inhibition of six Candida species .
Future Directions
The future directions for research on 2-Oxazolepropanamide, 4,5-diphenyl- and similar compounds could involve further investigation of their synthesis, properties, and potential applications. For example, one review article suggested that further refinement of 1,2,4-oxadiazole as anti-infective agents could be a valuable direction for future research .
properties
IUPAC Name |
3-(4,5-diphenyl-1,3-oxazol-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c19-15(21)11-12-16-20-17(13-7-3-1-4-8-13)18(22-16)14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJOQNDSJLCSNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178943 | |
| Record name | 2-Oxazolepropanamide, 4,5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxazolepropanamide, 4,5-diphenyl- | |
CAS RN |
24248-49-5 | |
| Record name | 2-Oxazolepropanamide, 4,5-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024248495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Oxazolepropanamide, 4,5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Diphenyl-2-oxazolepropanamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QL3JPJ6SZ2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B57712.png)









